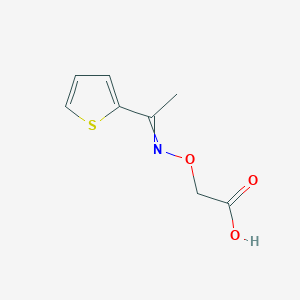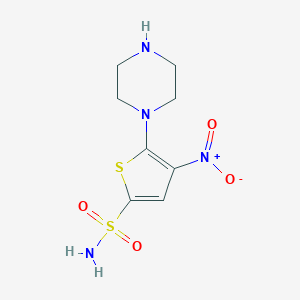
1-(2-Pyridyl)piperazine dihydrochloride
Overview
Description
1-(2-Pyridyl)piperazine dihydrochloride is a chemical compound with the molecular formula C9H13N3·2HCl and a molecular weight of 236.14 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
1-(2-Pyridyl)piperazine dihydrochloride, also known as 1-(pyridin-2-yl)piperazine dihydrochloride, is a compound that belongs to a class of selective α2-adrenoceptor antagonists . The primary targets of this compound are the α2-adrenoceptors, which play a crucial role in the regulation of neurotransmitter release from adrenergic neurons and from other neurons such as serotonergic, cholinergic, and dopaminergic neurons .
Mode of Action
As an α2-adrenoceptor antagonist, this compound binds directly and selectively to these receptors, blocking their activation . This blockade prevents the normal inhibitory action of the neurotransmitter norepinephrine on these receptors, resulting in an increase in the release of norepinephrine and other neurotransmitters .
Biochemical Pathways
The increased release of norepinephrine and other neurotransmitters due to the blockade of α2-adrenoceptors can affect various biochemical pathways. For instance, it can enhance the activity of the adrenergic system, which plays a key role in the body’s fight-or-flight response. It can also influence other neurotransmitter systems, potentially affecting mood, cognition, and other neurological functions .
Result of Action
The blockade of α2-adrenoceptors by this compound and the resulting increase in neurotransmitter release can have various molecular and cellular effects. These may include increased neuronal activity, changes in gene expression, and alterations in cellular signaling pathways. The exact effects can vary depending on the specific tissues and cells involved, the concentration of the compound, and other factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Pyridyl)piperazine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with piperazine in the presence of a base, such as sodium hydroxide, to form 1-(2-pyridyl)piperazine. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Pyridyl)piperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert it into different piperazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Various reduced piperazine derivatives.
Substitution: Substituted pyridylpiperazine compounds.
Scientific Research Applications
1-(2-Pyridyl)piperazine dihydrochloride is widely used in scientific research due to its versatility:
Comparison with Similar Compounds
1-(2-Pyrimidyl)piperazine dihydrochloride: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
1-Phenylpiperazine: Contains a phenyl group instead of a pyridyl group.
1-(4-Pyridyl)piperazine: Similar but with the pyridyl group at the 4-position instead of the 2-position.
Uniqueness: 1-(2-Pyridyl)piperazine dihydrochloride is unique due to its specific binding affinity for serotonin receptors, making it particularly useful in neuropharmacological research .
Properties
IUPAC Name |
1-pyridin-2-ylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-4-11-9(3-1)12-7-5-10-6-8-12;;/h1-4,10H,5-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVHMMBZOHKYBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200300 | |
| Record name | Piperazine, 1-(2-pyridinyl)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52266-53-2 | |
| Record name | Piperazine, 1-(2-pyridinyl)-, dihydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052266532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperazine, 1-(2-pyridinyl)-, dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyridin-2-yl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Bromo[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1305175.png)



![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1305182.png)

![2-[(2-Furylmethyl)sulfonyl]ethanethioamide](/img/structure/B1305188.png)

![ethyl N-[cyano({2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene})carbonyl]carbamate](/img/structure/B1305198.png)



![Methyl 2-[(7-chloroquinolin-4-yl)thio]acetate](/img/structure/B1305208.png)

